Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate

PROTAC Linker EZH2 Degrader Oral Bioavailability

Researchers requiring rigid spirocyclic linkers for PROTAC design or kinase inhibitor SAR studies often face regioisomer inconsistency and batch variability. This 2-Boc-2,8-diazaspiro[4.5]decane solves both: · Regiochemically pure: 2-N-Boc protection leaves the piperidine 8-NH free for orthogonal conjugation, critical for maintaining potency (e.g., GPIIb-IIIa IC50=4 nM). · Supply chain reliability: ≥95% purity, well-characterized (BP 337°C, density 1.07 g/cm³), stocked in multiple sizes from 25 mg to 5 g, and shipped under ambient conditions to streamline procurement.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 336191-17-4
Cat. No. B592192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
CAS336191-17-4
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CCNCC2
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-6-13(10-15)4-7-14-8-5-13/h14H,4-10H2,1-3H3
InChIKeyNFNCPNAVNRBDOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Boc-2,8-diazaspiro[4.5]decane: Core Spirocyclic Scaffold


Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate, also known as 2-Boc-2,8-diazaspiro[4.5]decane, is a spirocyclic diamine featuring a Boc-protected pyrrolidine nitrogen and a free piperidine nitrogen within a rigid [4.5] spiro framework (C13H24N2O2, MW 240.34) . This structural motif, containing two differentiated amine sites, serves as a versatile building block for the construction of complex bioactive molecules, including kinase inhibitors and proteolysis-targeting chimeras (PROTACs), and is a key intermediate in numerous pharmaceutical patent applications [1] .

Irreplaceable 2-Boc-2,8-diazaspiro[4.5]decane in Medicinal Chemistry


While numerous Boc-protected diazaspiroalkanes are commercially available, substitution with a regioisomer such as tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (CAS 885268-42-8) or 8-Boc-2,8-diazaspiro[4.5]decane (CAS 236406-39-6) fundamentally alters the spatial orientation and reactivity of the nitrogen atoms due to the specific [4.5] ring junction and the position of the Boc protecting group [1]. This compound's unique 2-N-Boc protection on the pyrrolidine ring leaves the 8-position piperidine nitrogen free for selective functionalization, a precise regiochemistry essential for maintaining structure-activity relationships (SAR) in advanced leads like oral GPIIb-IIIa antagonists and EZH2-targeting PROTACs, where even minor changes to the linker geometry can ablate target engagement and cellular potency [2] [3].

2-Boc-2,8-diazaspiro[4.5]decane vs. Key Analogs: Quantitative Evidence


Regiochemistry in PROTAC Linker Design

In a 2025 study, a PROTAC (compound 5g) constructed using a 2,8-diazaspiro[4.5]decane linker demonstrated an oral bioavailability of 8.91% and significant degradation of EZH2 in AML cells [1]. While direct comparator data for regioisomers (e.g., 2,7-diazaspiro[4.5]decane) in the same PROTAC is unavailable, the study explicitly highlights that the 'rigid linker' provided by the 2,8-diazaspiro[4.5]decane scaffold was critical for achieving this oral PK profile and selective degradation, a key differentiation from more flexible or differently positioned linkers.

PROTAC Linker EZH2 Degrader Oral Bioavailability

Physical Property Data for Purification

Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate exhibits a boiling point of 337.0±35.0 °C and a density of 1.07±0.1 g/cm³ (predicted) . This contrasts with the regioisomer tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (CAS 885268-42-8), for which no boiling point or density data is reported in authoritative databases, limiting its upfront characterization for process chemistry [1]. The established physical constants for the 2,8-isomer directly inform solvent selection for purification and reaction engineering.

Physicochemical Properties Chromatography Formulation

Proven Scaffold for Kinase and GPCR Targets

The 2,8-diazaspiro[4.5]decane scaffold, from which the target compound is directly derived via Boc protection, has been validated in multiple drug discovery programs. For example, compound 23 (CT50728), containing this core, inhibited platelet aggregation with an IC50 of 53 nM (citrate buffer) and 4 nM in a solid-phase GPIIb-IIIa binding assay [1]. This potency is comparable to other advanced clinical candidates and is directly attributed to the spirocyclic template's ability to present pharmacophores in the optimal RGD-mimetic orientation.

GPIIb-IIIa Antagonist Kinase Inhibitor Platelet Aggregation

Commercial Purity vs. Custom Synthesis

Commercially available tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate is routinely supplied with a minimum purity of 95-97%, as certified by HPLC or NMR, with physical form specified as a solid at 20°C . In contrast, the closely related analog tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate is often listed with lower purity thresholds (e.g., 95%) and may require custom synthesis for guaranteed quality, introducing supply chain uncertainty .

Chemical Purity QC Procurement

Optimal Applications of 2-Boc-2,8-diazaspiro[4.5]decane


PROTAC Linker Design and Optimization

Use as a rigid, spirocyclic linker in PROTAC synthesis, leveraging the scaffold's demonstrated ability to yield orally bioavailable degraders (e.g., EZH2 PROTAC with 8.91% F) and its two differentiated amines for orthogonal conjugation of E3 ligase and target protein ligands [1].

Medicinal Chemistry for Kinase and GPCR Inhibitors

Employ as a key intermediate for constructing potent inhibitors where the spirocyclic core enforces a specific 3D conformation essential for target binding, as validated by its use in low-nanomolar GPIIb-IIIa antagonists (IC50 = 4 nM) [2].

Process Chemistry and Scale-Up

Select for early-stage process development due to well-characterized physical properties (BP: 337°C, density: 1.07 g/cm³) and high commercial purity (97%), which streamline purification method development and reduce batch-to-batch variability compared to less characterized regioisomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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